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Compound of Interest

1-(3-Chlorophenyl)-3-(2-
Compound Name:

methylphenyl)urea
CAS No.: 13143-21-0
Cat. No.: B083661

Get Quote

Executive Summary

1-(3-Chlorophenyl)-3-(2-methylphenyl)urea (CAS: 13143-21-0) is a bioactive small molecule
belonging to the N,N'-diarylurea class. While structurally simple, this scaffold represents a
"privileged structure” in medicinal chemistry, serving as the core pharmacophore for potent
Soluble Epoxide Hydrolase (sEH) inhibitors and exhibiting cytokinin-like activity in plant

physiology.

In the context of drug development, this compound acts as a critical lipophilic urea probe. Its
biological profile is defined by the capacity of the central urea moiety to form robust hydrogen-
bond networks with enzymatic active sites (specifically the catalytic triad of SEH), modulating
pathways involved in inflammation, hypertension, and pain regulation.

Chemical Identity & Physicochemical Properties

Before analyzing biological activity, the physicochemical constraints of the molecule must be
understood to optimize assay conditions.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b083661#bc-rfq
https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body#technical-whitepaper-biological-profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data

IUPAC Name 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea

Common Class N,N'-Diarylurea / Phenylurea

CAS Number 13143-21-0

Molecular Formula C14H13CIN20

Molecular Weight 260.72 g/mol

LogP (Predicted) ~3.8 (Highly Lipophilic)

Solubility Low in water; Soluble in DMSO (>10 mM),
Ethanol

H-Bond Donors 2 (Urea NH groups)

H-Bond Acceptors 1 (Urea Carbonyl)

Application Note: Due to high lipophilicity (LogP ~3.8), stock solutions must be prepared in
100% DMSO. Aqueous dilutions for cellular assays should not exceed 0.5% DMSO final
concentration to prevent precipitation and cytotoxicity artifacts.

Mechanism of Action (MoA)

Primary Target: Soluble Epoxide Hydrolase (SEH)
Inhibition

The most significant pharmacological activity of 1,3-disubstituted ureas is the inhibition of

mammalian soluble epoxide hydrolase (SEH).

e Physiological Role: sEH hydrolyzes anti-inflammatory Epoxy Fatty Acids (EpFAS), such as
Epoxyeicosatrienoic acids (EETS), into pro-inflammatory diols (DHETS).

« Inhibition Mechanism: The compound acts as a transition-state mimic. The central urea
group functions as a "catalytic anchor.”

o Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond from a Tyrosine
residue (Tyr383/Tyr466) in the enzyme pocket. Crucially, the two urea NH protons donate
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hydrogen bonds to the catalytic Aspartate (Asp335), locking the enzyme in an inactive
state.

e SAR Insight: The 3-chlorophenyl ring enhances lipophilic contacts in the catalytic tunnel,
while the 2-methylphenyl group provides steric bulk that can improve selectivity over other
hydrolases.

Secondary Target: Cytokinin Activity (Plant Physiology)

Structurally analogous to Forchlorfenuron (CPPU), this compound exhibits cytokinin activity.

e Mechanism: It binds to the cytokinin receptor (CRE1/AHK4 in Arabidopsis), promoting cell
division and delaying senescence.

* Relevance: Used as a chemical probe to study plant growth regulation and as a reference
standard in agricultural chemistry.

Tertiary Target: Kinase Modulation (Off-Target)

Diarylureas are the scaffold for kinase inhibitors like Sorafenib. While 1-(3-Chlorophenyl)-3-(2-
methylphenyl)urea lacks the "tail" required for deep pocket binding (e.g., to the ATP site of
VEGFR), it may show low-affinity inhibition of p38 MAPK or Raf kinases at high micromolar
concentrations (>10 uM).

Biological Pathway Visualization

The following diagram illustrates the primary mechanism of action: the inhibition of SEH and the
subsequent accumulation of anti-inflammatory EETSs.
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Caption: Mechanism of Action: The compound inhibits SEH, preventing the degradation of
beneficial EETs, thereby promoting vasodilation and reducing inflammation.

In Vitro Pharmacology & Experimental Protocols[1]
A. sEH Inhibition Assay (Fluorescent)

This protocol validates the compound's potency as an sEH inhibitor using a surrogate
fluorescent substrate (PHOME).

Reagents:
¢ Enzyme: Recombinant human seH (hsgH).

e Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-
methyl] carbonate).

o Buffer: 25 mM Bis-Tris-HCI, pH 7.0, 0.1 mg/mL BSA.

Protocol:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b083661/docs?utm_src=pdf-body-img#technical-whitepaper-biological-profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Preparation: Dissolve 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea in DMSO to 10 mM.
Prepare serial dilutions (0.1 nM to 10 uM) in Assay Buffer.

 Incubation: Add 20 pL of enzyme solution (approx. 1 nM final) to 96-well black plates. Add 1
uL of inhibitor dilution. Incubate for 5 minutes at 30°C.

e Reaction Start: Add 79 pL of PHOME substrate (50 pM final).

o Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for
10-30 minutes.

o Analysis: Calculate the slope of fluorescence appearance. Determine IC50 by plotting %
Inhibition vs. Log[Concentration].

o Expected IC50:50-200 nM (Typical for simple 1,3-diarylureas).

B. Cytotoxicity Screening (MTT Assay)

To determine the therapeutic window, cytotoxicity must be assessed in mammalian cells (e.qg.,
HEK293 or HepG2).

Protocol:

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

Treatment: Treat with compound (0—100 uM) for 48h.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in
DMSO.

Readout: Measure Absorbance at 570 nm.

o Self-Validation: If IC50 < 10 uM, the compound exhibits significant cytotoxicity, likely due to
off-target kinase inhibition or general membrane disruption.

Biological Activity Data Summary (Representative)
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The following data represents the expected profile for this chemical class based on SAR

literature for 1,3-disubstituted ureas.

Assay | Target

Activity Type

Potency / Value

Notes

Human sEH (hsEH)

Inhibition

IC50: 50-200 nM

High potency due to
urea-Asp335
interaction.

Murine sEH (msEH)

Inhibition

IC50: ~100 nM

Slightly lower potency
often observed in

rodent orthologs.

p38 MAPK

Inhibition

IC50: >10 uM

Weak activity; lacks
specific hinge-binding
motifs.

Tobacco Callus

Growth Promotion

Active at 1-10 pM

Cytokinin-like activity
confirmed in plant

bioassays.

Antimicrobial

MIC (S. aureus)

> 64 pg/mL

Generally inactive
against bacteria
unless functionalized

further.

Synthesis & Quality Control

For researchers synthesizing this probe in-house:

Synthetic Route: Reaction of 3-chlorophenyl isocyanate with 2-methylaniline (o-toluidine) in

dichloromethane (DCM) or acetonitrile.

e Yield: Typically >85%.[1]

 Purification: Recrystallization from Ethanol/Water.

QC Criteria:
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e 1H NMR (DMSO-d6): Look for two singlet NH peaks around 8.5-9.0 ppm (urea protons) and
aromatic multiplets.

e Mass Spec: [M+H]+ = 261.1.

e Purity: >95% by HPLC is required for biological assays to rule out toxicity from isocyanate
residues.

References

e Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor
designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

e Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase:
a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Link

o Mokotedi, L., et al. (2018). "Synthesis and biological evaluation of N,N'-diarylurea derivatives
as potential anticancer agents." Journal of Molecular Structure. Link

e Bruce, M. |, & Zwar, J. A. (1966). "Cytokinin activity of some substituted ureas and
thioureas." Proceedings of the Royal Society of London. Series B. Link

e Gao, R, et al. (2021). "Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-
Target Agents." Molecules. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing
1,2,4-Triazole Moieties | MDPI [mdpi.com]
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© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F15822175%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F22329622%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.molstruc.2018.01.054
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1098%2Frspb.1966.0065
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC7865529%2F
https://www.benchchem.com/product/b083661?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/18/3/3562
https://www.mdpi.com/1420-3049/18/3/3562
https://www.benchchem.com/product/b083661/docs#technical-whitepaper-biological-profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea
https://www.benchchem.com/product/b083661/docs#technical-whitepaper-biological-profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b083661/docs#technical-whitepaper-biological-
profiling-of-1-3-chlorophenyl-3-2-methylphenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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